

An In-Depth Technical Guide to the Physicochemical Characteristics of 1-Adamantanecarboxamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Adamantanecarboxamide*

Cat. No.: *B026532*

[Get Quote](#)

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of **1-adamantanecarboxamide**. As a key derivative of adamantane, a rigid, lipophilic, cage-like hydrocarbon, **1-adamantanecarboxamide** serves as a valuable building block in medicinal chemistry and materials science. Its unique three-dimensional structure imparts desirable properties such as metabolic stability and enhanced binding affinity to drug candidates.^{[1][2]} This document details the structural, physical, and chemical properties of **1-adamantanecarboxamide**, supported by established experimental protocols and data interpretation. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability for researchers in drug discovery and development.

Introduction: The Significance of the Adamantane Scaffold

Adamantane, the smallest diamondoid, possesses a unique tricyclic cage structure that confers remarkable thermal stability and lipophilicity.^[2] In the realm of drug discovery, the incorporation of the adamantane moiety into pharmacologically active molecules is a well-established strategy to enhance their pharmacokinetic profiles, including increased bioavailability and

prolonged half-life.^[1]^[2] **1-Adamantanecarboxamide**, as a primary amide derivative, presents a versatile platform for further chemical modifications, making a thorough understanding of its fundamental physicochemical properties essential for its effective utilization.

Molecular Structure and Identity

1-Adamantanecarboxamide is characterized by a carboxamide group attached to one of the four equivalent bridgehead positions of the adamantane cage. This rigid, strain-free structure is central to its chemical behavior and applications.

Identifier	Value	Source
IUPAC Name	adamantane-1-carboxamide	-
CAS Number	5511-18-2	[3]
Molecular Formula	C ₁₁ H ₁₇ NO	[3]
Molecular Weight	179.26 g/mol	[3]
SMILES	NC(=O)C12CC3CC(CC(C3)C1)C2	[3]

Diagram: Molecular Structure of 1-Adamantanecarboxamide

Caption: 3D representation of **1-adamantanecarboxamide**.

Physicochemical Properties and Characterization Protocols

A comprehensive understanding of the physicochemical properties of **1-adamantanecarboxamide** is paramount for its application in drug formulation and material design. The following sections detail these properties and provide robust protocols for their determination.

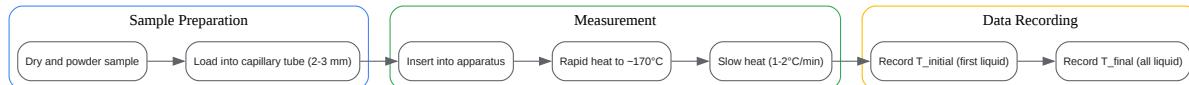
Physical State and Appearance

1-Adamantanecarboxamide typically presents as a white to off-white crystalline powder at room temperature.[3]

Melting Point

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is narrow, typically 1-2°C. Impurities tend to depress and broaden this range.

Property	Value	Source
Melting Point	188-190 °C	[3]


This protocol outlines the standard capillary method for determining the melting point range of a solid organic compound.

Rationale: This method is chosen for its accuracy, small sample requirement, and the ability to observe the melting process directly.

Step-by-Step Procedure:

- **Sample Preparation:** Ensure the **1-adamantanecarboxamide** sample is completely dry and finely powdered. Load the sample into a capillary tube by pressing the open end into the powder, then tapping the sealed end on a hard surface to compact the sample to a height of 2-3 mm.[4][5][6]
- **Apparatus Setup:** Place the loaded capillary tube into a calibrated melting point apparatus.[5]
- **Rapid Heating:** If the approximate melting point is known (around 189°C), rapidly heat the apparatus to about 20°C below this temperature.[6]
- **Slow Heating:** Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.[5]
- **Observation and Recording:** Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[6]

Diagram: Melting Point Determination Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for melting point determination.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. The bulky, nonpolar adamantane cage dominates the solubility profile of **1-adamantanecarboxamide**, while the amide group provides some capacity for hydrogen bonding.

Solvent	Solubility	Rationale
Water	Insoluble/Slightly Soluble	The large hydrophobic adamantane group outweighs the hydrophilic contribution of the amide.
Methanol	Soluble	The polar protic nature of methanol allows for hydrogen bonding with the amide group.
Chloroform	Soluble	A polar aprotic solvent that can effectively solvate the molecule.
Dichloromethane	Soluble	Similar to chloroform, it is a good solvent for moderately polar compounds.

This protocol provides a systematic approach to determining the solubility of **1-adamantanecarboxamide** in various solvents.

Rationale: This qualitative assessment is a rapid and efficient first step in understanding the compound's solubility, which is crucial for selecting appropriate solvents for synthesis, purification, and formulation.

Step-by-Step Procedure:

- **Sample Preparation:** To a series of clean, dry test tubes, add approximately 25 mg of **1-adamantanecarboxamide**.^[7]
- **Solvent Addition:** To each test tube, add 0.75 mL of a different solvent (e.g., water, methanol, chloroform, dichloromethane) in portions, shaking vigorously after each addition.^[7]
- **Observation:** Observe whether the solid dissolves completely. If it dissolves, the compound is classified as soluble in that solvent. If a significant portion remains undissolved, it is classified as insoluble or slightly soluble.^[8]
- **pH and Acid/Base Solubility (for aqueous insolubility):**
 - If the compound is insoluble in water, test its solubility in 5% aqueous HCl and 5% aqueous NaOH.^[7]
 - Solubility in 5% HCl would indicate basic properties (unlikely for an amide).
 - Solubility in 5% NaOH would suggest acidic properties (also unlikely for a primary amide).

Acidity/Basicity (pKa)

The pKa of the amide proton in **1-adamantanecarboxamide** is predicted to be around 16.85, indicating it is a very weak acid. The amide nitrogen is not significantly basic.

Property	Predicted Value	Source
pKa (amide proton)	16.85 ± 0.20	Chemicalize Prediction

Given the low aqueous solubility of **1-adamantanecarboxamide**, traditional potentiometric titration is challenging. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a suitable alternative.[\[9\]](#)[\[10\]](#)

Rationale: This method is highly sensitive, requires a very small amount of sample, and is well-suited for compounds with poor water solubility. The principle is that the retention time of a compound on an RP-HPLC column will change with the pH of the mobile phase if the compound can be ionized.

Step-by-Step Procedure:

- **HPLC Setup:** Use a C18 column and a UV detector. The mobile phase will be a series of buffered aqueous solutions with varying pH values, mixed with an organic modifier like acetonitrile.
- **Sample Preparation:** Prepare a stock solution of **1-adamantanecarboxamide** in a suitable organic solvent (e.g., methanol).
- **Chromatographic Runs:** Inject the sample onto the HPLC system using mobile phases of different pH values (e.g., from pH 2 to pH 12). Record the retention time at each pH.
- **Data Analysis:** Plot the retention time (or capacity factor, k') against the pH of the mobile phase. The pKa can be determined from the inflection point of the resulting sigmoidal curve.
[\[11\]](#)

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the molecular structure of **1-adamantanecarboxamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

- **Amide Protons (-CONH₂):** Two broad singlets in the region of 6.5-7.5 ppm. The broadness is due to quadrupolar relaxation of the nitrogen atom and potential for restricted rotation around

the C-N bond.

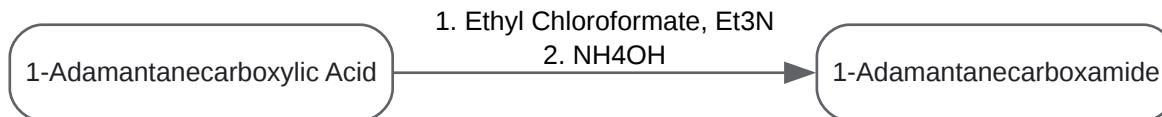
- Adamantane Protons: A series of multiplets between 1.6 and 2.0 ppm. The rigid cage structure leads to distinct chemical shifts for the bridgehead and methylene protons.
- Carbonyl Carbon (-C=O): A signal in the downfield region, typically around 175-180 ppm.
- Adamantane Carbons:
 - Quaternary Carbon (C-CO): A signal around 40-45 ppm.
 - Bridgehead Carbons (CH): Signals around 28-35 ppm.
 - Methylene Carbons (CH₂): Signals around 35-40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional Group	Expected Absorption (cm ⁻¹)	Appearance
N-H Stretch (Amide)	3400-3200	Two bands, medium to strong
C-H Stretch (Adamantane)	2950-2850	Strong, sharp
C=O Stretch (Amide)	1690-1630	Strong, sharp (Amide I band)
N-H Bend (Amide)	1650-1580	Medium (Amide II band)

Mass Spectrometry (MS)


Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

- Expected Molecular Ion Peak (M⁺): m/z = 179.26
- Key Fragmentation: A prominent peak at m/z = 135, corresponding to the adamantyl cation [C₁₀H₁₅]⁺, formed by the loss of the carboxamide group.

Synthesis and Purification

1-Adamantanecarboxamide is typically synthesized from 1-adamantanecarboxylic acid.

Diagram: Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: Synthesis of **1-adamantanecarboxamide**.

This protocol is adapted from a procedure described for the synthesis of **1-adamantanecarboxamide**.[\[12\]](#)

Rationale: This two-step, one-pot procedure involves the activation of the carboxylic acid with ethyl chloroformate to form a mixed anhydride, which is then readily attacked by ammonia to form the amide. This method is efficient and generally high-yielding.

Step-by-Step Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 1-adamantanecarboxylic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -10°C in an ice-salt bath.
- Activation: Slowly add ethyl chloroformate (1.3 eq) to the cooled solution. A white precipitate of triethylammonium chloride will form. Stir the mixture at this temperature for 30 minutes. [\[12\]](#)
- Amination: Add concentrated ammonium hydroxide (excess) to the reaction mixture. Allow the mixture to warm to room temperature and stir for an additional 30 minutes.[\[12\]](#)
- Workup and Isolation: Remove the THF under reduced pressure. The resulting solid can be collected by filtration and washed with cold water to remove any remaining salts.[\[12\]](#)

- Purification (Recrystallization): The crude product can be purified by recrystallization. A suitable solvent system would be a polar solvent like ethanol or acetonitrile.[\[13\]](#) Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.

Conclusion

The physicochemical properties of **1-adamantanecarboxamide** are largely dictated by its unique adamantane core, which imparts high lipophilicity and structural rigidity, and the presence of a primary amide functional group that allows for hydrogen bonding and further chemical derivatization. This guide has provided a detailed overview of these characteristics, along with robust, field-proven protocols for their determination. A thorough understanding and application of these principles and methods are essential for leveraging the full potential of **1-adamantanecarboxamide** in the design and development of novel therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 2. rigaku.com [rigaku.com]
- 3. westlab.com [westlab.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Determination of Melting Point [wiredchemist.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chemhaven.org [chemhaven.org]

- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physicochemical Characteristics of 1-Adamantanecarboxamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b026532#physicochemical-characteristics-of-1-adamantanecarboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com